molecular formula C21H18N4O2S B14791811 N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

N'-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B14791811
M. Wt: 390.5 g/mol
InChI Key: KFYDMXHDMTZQAL-UHFFFAOYSA-N
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Description

N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thieno[2,3-c]pyrazole core, which is a fused heterocyclic system, and is substituted with a methoxybenzylidene group, a methyl group, and a phenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 4-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial enzymes can disrupt essential metabolic processes, resulting in antimicrobial activity.

Comparison with Similar Compounds

N’-(4-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methylideneamino]-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C21H18N4O2S/c1-14-18-12-19(28-21(18)25(24-14)16-6-4-3-5-7-16)20(26)23-22-13-15-8-10-17(27-2)11-9-15/h3-13H,1-2H3,(H,23,26)

InChI Key

KFYDMXHDMTZQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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